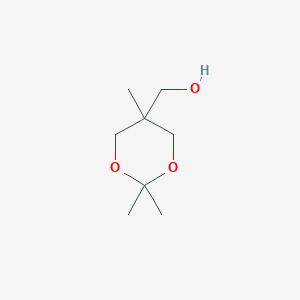
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxan
Übersicht
Beschreibung
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemische Modellverbindung
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxan dient als Modellverbindung in der biochemischen Forschung. Es hilft beim Verständnis des Wirkmechanismus verschiedener Medikamente und liefert Einblicke in ihre Interaktion mit biologischen Systemen .
Enzymkinetikstudien
Forscher nutzen diese Verbindung, um die Enzymkinetik zu untersuchen. Sie hilft bei der Aufklärung der enzymatischen Pfade und der Geschwindigkeit, mit der enzymatische Reaktionen ablaufen, was für die Medikamentenentwicklung und das Verständnis von Stoffwechselprozessen entscheidend ist .
Synthese neuer Verbindungen
Die Verbindung wird zur Synthese neuer organischer Moleküle verwendet. Ihre Struktur dient als Rückgrat für die Herstellung neuer Verbindungen mit potenziellen therapeutischen Anwendungen .
Konformationsanalyse
Die Konformationsanalyse von Molekülen wie this compound wird durchgeführt, um ihre dreidimensionale Form zu verstehen und wie sie ihre chemische Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst .
Studien zur Medikamentenaktivierung
Es wird in Studien verwendet, die darauf abzielen zu verstehen, wie Prodrugs im Körper aktiviert werden. Diese Verbindung kann die strukturellen Merkmale von Prodrugs nachahmen und so zur Erforschung der Aktivierungsmechanismen beitragen .
Erforschung physiologischer Wirkungen
Dieses Dioxanderivat ist entscheidend für die Erforschung der physiologischen Wirkungen von Verbindungen auf biologische Systeme, was für die Beurteilung der Sicherheit und Wirksamkeit neuer Medikamente unerlässlich ist .
Analytische Chemie
In der analytischen Chemie wird es als Standard oder Referenzverbindung verwendet, um Instrumente zu kalibrieren und Methoden zu validieren, da es über klar definierte Eigenschaften verfügt .
Chemieunterricht
Schließlich findet es Anwendung im Chemieunterricht, wo es verwendet wird, um Schülern verschiedene chemische Reaktionen und Prinzipien zu demonstrieren und so ihr Verständnis der organischen Chemie zu verbessern .
Eigenschaften
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














